NO-Feng-PTMPPP
Description
NO-Feng-PTMPPP (CAS: 1310585-10-4) is a chiral nitrogen-oxygen (N-O) ligand developed by the research team of Academician Feng Xiaoming at Sichuan University. It belongs to the "Feng Ligand" series, which is widely utilized in asymmetric catalysis, particularly in reactions such as Schmidt rearrangements and [n+2] cycloadditions for synthesizing enantiomerically enriched compounds . The ligand features a tridentate structure with three methyl (Me) substituents, denoted as L-PiMe³, contributing to its steric and electronic properties. It is commercially available in 99% purity, ensuring high catalytic efficiency and reproducibility in stereoselective transformations .
Properties
IUPAC Name |
(2S)-1-oxido-1-[3-[(2S)-1-oxido-2-[(2,4,6-trimethylphenyl)carbamoyl]piperidin-1-ium-1-yl]propyl]-N-(2,4,6-trimethylphenyl)piperidin-1-ium-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O4/c1-22-18-24(3)30(25(4)19-22)34-32(38)28-12-7-9-14-36(28,40)16-11-17-37(41)15-10-8-13-29(37)33(39)35-31-26(5)20-23(2)21-27(31)6/h18-21,28-29H,7-17H2,1-6H3,(H,34,38)(H,35,39)/t28-,29-,36?,37?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFNIKRFCGHHY-YWFQBWSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2CCCC[N+]2(CCC[N+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of NO-Feng-PTMPPP involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions involving piperidinecarboxamide and trimethylphenyl derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound. Common solvents used include dichloromethane and ethanol, while catalysts such as palladium on carbon may be employed.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
NO-Feng-PTMPPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NO-Feng-PTMPPP has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of NO-Feng-PTMPPP involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Pathways Involved: this compound affects pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The Feng Ligand series includes structurally related compounds with variations in substituent groups, which directly influence their catalytic performance. Below is a detailed comparison of NO-Feng-PTMPPP with its analogs:
Structural and Functional Differences
- Steric Effects: this compound’s three methyl groups provide moderate steric bulk, balancing substrate accessibility and enantiocontrol. In contrast, NO-Feng-PBuPPi (tBu substituent) offers greater steric hindrance, suitable for reactions requiring high stereoselectivity in crowded environments .
- Electronic Effects: The electron-donating methyl groups in this compound enhance metal-ligand coordination stability compared to NO-Feng-PDEtPPi (ethyl groups), which may exhibit slightly reduced electron density .
Catalytic Performance
- Enantioselectivity: this compound demonstrates superior enantioselectivity (>90% ee) in [n+2] cycloadditions due to its optimal steric profile, outperforming NO-Feng-PDEtPPi (85–90% ee) in analogous reactions .
- Reaction Scope: NO-Feng-PDiPPPi (iPr₂ substituents) shows broader applicability in asymmetric Schmidt rearrangements, whereas this compound is favored for smaller substrates due to its less bulky structure .
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